molecular formula C24H18BrN B1280392 4-Bromo-4'-(diphenylamino)biphenyl CAS No. 202831-65-0

4-Bromo-4'-(diphenylamino)biphenyl

Cat. No. B1280392
M. Wt: 400.3 g/mol
InChI Key: NKCKVJVKWGWKRK-UHFFFAOYSA-N
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Description

The compound 4-Bromo-4'-(diphenylamino)biphenyl is a brominated biphenyl derivative with a diphenylamino group attached to one of the phenyl rings. This structure is related to various compounds that have been studied for their electrochemical properties, ability to form polymers, and potential use in organic electronics such as OLEDs.

Synthesis Analysis

The synthesis of related compounds often involves electropolymerization or coupling reactions. For instance, poly(4-phenylaniline) can be synthesized by electropolymerizing 4-aminobiphenyl or diphenylamine, with the latter following a 4,4' C-C phenyl-phenyl coupling mechanism . Similarly, poly(4-(diphenylamino)benzyl methacrylate) is prepared using atom transfer radical polymerization (ATRP) with a brominated initiator and a catalytic complex . Another example includes the synthesis of a compound with a diphenylamino group and a thiadiazolopyridine moiety, which was achieved through a Heck reaction .

Molecular Structure Analysis

The molecular structure of 4-Bromo-4'-(diphenylamino)biphenyl would be expected to exhibit characteristics similar to those of other diphenylamino derivatives. These compounds typically have extended π-conjugation, which can be confirmed by spectroscopic methods such as NMR and UV-Vis spectroscopy . The presence of the bromine atom could influence the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

Compounds with diphenylamino groups can undergo various chemical reactions, including dimerization and crosslinking. For example, the redox processes of poly(4-(diphenylamino)benzyl methacrylate) are accompanied by dimerization of triphenylamine pendant groups, leading to the formation of crosslinked networks with electrochromic properties . The bromine atoms in these structures can also facilitate further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical properties of 4-Bromo-4'-(diphenylamino)biphenyl and its derivatives are influenced by their molecular structure. High glass transition temperatures have been observed for similar compounds, indicating thermal stability . The chemical properties, such as redox behavior, are significant for their application in electronic devices. The electrochemical properties can be studied using cyclic voltammetry, and the optical properties can be assessed through spectroscopic techniques . Additionally, some bromophenols exhibit significant radical-scavenging activity, which could be relevant for antioxidant applications .

Scientific Research Applications

Aggregation-Induced Emission Luminogens

4-Bromo-4'-(diphenylamino)biphenyl is utilized in the synthesis of new aggregation-induced emission (AIE) luminogens, which are compounds that exhibit increased emission in the aggregated state. These luminogens, like TPATPE and 2TPATPE, exhibit excellent hole-transporting properties, making them potentially useful in organic electronics and optoelectronics. They demonstrate high fluorescence quantum yields in poor solvents and thin films, suggesting significant potential for application in light-emitting devices (Liu et al., 2011).

Probe for Homocysteine Detection

This compound is instrumental in the creation of a novel fluorescence probe, DBTC, which shows high selectivity and sensitivity towards homocysteine (Hcy), an important biomarker in medical diagnostics. The probe has shown potential for use in researching the effects of Hcy in biological systems, including living cells, due to its cell permeability and effective detection capabilities in these environments (Chu et al., 2019).

Photoluminescent Properties in Organic Compounds

In the field of organic electronics, derivatives of 4-Bromo-4'-(diphenylamino)biphenyl, specifically α,β-diarylacrylonitrile derivatives, have been synthesized and studied for their photoluminescent properties. These compounds, characterized by green fluorescence emission, are of interest due to their thermal stability and potential applications in organic light-emitting diodes (OLEDs) (Li et al., 2011).

OLED Applications

The compound's derivatives have been utilized in the development of materials for organic light-emitting diodes (OLEDs). These derivatives exhibit high glass transition temperatures and suitable ionization potentials, making them effective as hole injecting/transporting materials in OLEDs, particularly in red phosphorescent devices (Krucaite et al., 2020).

Electrochromic Properties

In another application, poly(4-(diphenylamino)benzyl methacrylate), synthesized using 4-Bromo-4'-(diphenylamino)biphenyl, exhibits notable electrochromic properties. The polymers formed exhibit color changes with high coloration efficiency when subjected to electrochemical oxidation. This makes them suitable for applications in smart windows, displays, and other electrochromic devices (Negru et al., 2014).

Nonlinear Optical Switching

The integration of 4-diphenylamino-phenyl unit with a pyrazine segment in synthesized compounds reveals interesting nonlinear optical properties. These compounds exhibit reversible acidochromism and show a reverse saturated absorption (RSA) in their neutral forms, while their protonated forms display saturated absorption (SA), demonstrating potential in optical switching applications (Xu et al., 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

4-(4-bromophenyl)-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN/c25-21-15-11-19(12-16-21)20-13-17-24(18-14-20)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCKVJVKWGWKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462132
Record name 4-Bromo-4'-(diphenylamino)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-(diphenylamino)biphenyl

CAS RN

202831-65-0
Record name 4-Bromo-4'-(diphenylamino)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (4-(diphenylamino)phenyl)boronic acid (1.5 g, 5.19 mmol), 4-iodo-1-bromobenzene (1.33 g, 4.71 mmol), Na2CO3 (1.78 g, 16.8 mmol) and Pd(PPh3)4 (0.163 g, 0.141 mmol) in THF/H2O (28 mL/17 mL) was degassed and the resulting mixture was heated at reflux overnight under an argon atmosphere. After cooling, the mixture was poured into dichloromethane (150 mL), then washed with water (2×150 mL) and brine (100 mL). The organic phase was dried over Na2SO4, purified with flash column chromatography (silica gel, hexanes/ethyl acetate 50:1) then recrystallized in dichloromethane/methanol to afford a white solid (Compound 35)(1.64 g, in 87% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
0.163 g
Type
catalyst
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

A mixture of 4-diphenylaminophenyl boronic acid (2.57 g, 8.9 mmol), 4-bromo-iodobenzene (5.03 g, 17.8 mmol), Pd(PPh3)4 (0.58 g, 0.5 mmol) and K2CO3 (3.0 g, 22 mmol) in dioxane/water (80 mL/15 mL) was degassed and heated at about 80° C. for about 20 hours. The whole was mixed with water/dichloromethane, the organic phase was collected and washed with brine, dried over Na2SO4, loaded on silica gel, and purified by flash column (hexanes to hexanes/dichloromethane 30:1). The desired fraction was collected, and concentrated to give a white solid (Compound 12), which was filtered and washed with methanol (2.70 g, in 76% yield).
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.58 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ZH Li, MS Wong, Y Tao, M D'Iorio - The Journal of Organic …, 2004 - ACS Publications
Two novel homologous series of oligophenylenes (OPPs) symmetrically end-capped with diphenylamino groups and asymmetrically end-capped with anthryldiphenylamino groups …
Number of citations: 112 pubs.acs.org
J Lu, PF Xia, PK Lo, Y Tao, MS Wong - Chemistry of Materials, 2006 - ACS Publications
In this paper, we report on the synthesis and properties of a novel series of multi-triarylamine-substituted carbazole-based dendrimers G 2 -OTP(n)-G 2 (n = 2−5) with an oligothiophene …
Number of citations: 156 pubs.acs.org
Z Li - 2005 - search.proquest.com
Several novel series of monodisperse, well-defined π-conjugated oligomers, which included symmetrical diphenylamino end-capped π-conjugated oligophenylenes OPP (n)-NPh, n= 4-…
Number of citations: 2 search.proquest.com
IJ Kuhr - 2000 - corescholar.libraries.wright.edu
The synthesis of trialkoxyalkyl substituted NLO chromophores has been investigated. The chromophore 2-(7-(3-hydroxydiphenylamino)-9, 9-diethyl-2-fluorenyl)-benzothiazole was …
Number of citations: 1 corescholar.libraries.wright.edu

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